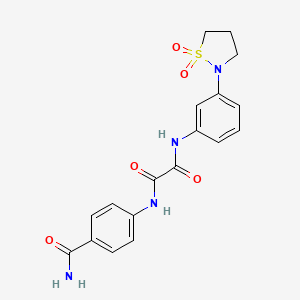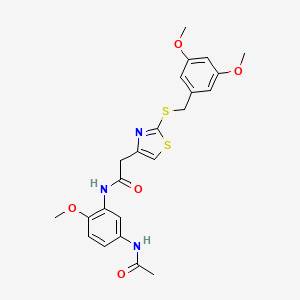
N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
Übersicht
Beschreibung
N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide, also known as COTI-2, is a small molecule that has shown promising results in preclinical studies for the treatment of various types of cancer.
Wirkmechanismus
N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a novel inhibitor of mutant p53 proteins, which are commonly found in many types of cancer. Mutant p53 proteins are known to contribute to cancer progression and drug resistance. N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide binds to mutant p53 proteins and induces a conformational change that restores the protein's wild-type function. This leads to the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Biochemical and Physiological Effects:
N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have shown that N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide induces apoptosis and inhibits cell proliferation in cancer cells. In vivo studies have shown that N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide reduces tumor growth and increases survival in animal models. N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide has also been shown to have low toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is its ability to selectively target mutant p53 proteins, which are commonly found in many types of cancer. This makes N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide a promising candidate for the treatment of cancer. However, there are also some limitations to using N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide in lab experiments. One of the limitations is the need for further studies to determine the optimal dosage and administration schedule for N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide. Another limitation is the need for further studies to investigate the potential side effects of N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide.
Zukünftige Richtungen
There are several future directions for the development of N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide. One direction is to conduct further preclinical studies to determine the optimal dosage and administration schedule for N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide. Another direction is to investigate the potential side effects of N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide in animal models. Additionally, clinical trials are needed to determine the safety and efficacy of N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide in humans. Finally, further studies are needed to investigate the potential of N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide in combination with other cancer therapies.
Wissenschaftliche Forschungsanwendungen
N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide has been extensively studied in preclinical models for the treatment of various types of cancer, including ovarian, colorectal, and pancreatic cancer. In vitro studies have shown that N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide induces apoptosis and inhibits cell proliferation in cancer cells. In vivo studies have shown that N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide reduces tumor growth and increases survival in animal models.
Eigenschaften
IUPAC Name |
N-(4-carbamoylphenyl)-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c19-16(23)12-5-7-13(8-6-12)20-17(24)18(25)21-14-3-1-4-15(11-14)22-9-2-10-28(22,26)27/h1,3-8,11H,2,9-10H2,(H2,19,23)(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBJYLNRXMCDNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-tosylbutanamide](/img/structure/B3309530.png)

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3309571.png)




